molecular formula C13H11N3O5 B080220 N-(3-methoxyphenyl)-2,4-dinitroaniline CAS No. 14038-09-6

N-(3-methoxyphenyl)-2,4-dinitroaniline

Cat. No.: B080220
CAS No.: 14038-09-6
M. Wt: 289.24 g/mol
InChI Key: WQUJWAFXGOBBCX-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2,4-dinitroaniline (CAS: 964-79-4) is a nitroaromatic compound with the molecular formula C₁₃H₁₁N₃O₄ and a molecular weight of 273.24 g/mol . Its structure consists of a 2,4-dinitroaniline backbone substituted with a 3-methoxyphenyl group. This compound is synthesized via nucleophilic aromatic substitution, often starting from 2,4-dinitrochlorobenzene and 3-methoxyaniline . Its applications span medicinal chemistry, materials science, and agrochemical research, with notable roles in enzyme-targeted therapies and nanotechnology .

Properties

CAS No.

14038-09-6

Molecular Formula

C13H11N3O5

Molecular Weight

289.24 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2,4-dinitroaniline

InChI

InChI=1S/C13H11N3O5/c1-21-11-4-2-3-9(7-11)14-12-6-5-10(15(17)18)8-13(12)16(19)20/h2-8,14H,1H3

InChI Key

WQUJWAFXGOBBCX-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Pictograms

Corrosive; Irritant

Synonyms

2,4-Dinitro-3'-methoxydiphenylamine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent on the aniline ring significantly influences solubility, stability, and electronic properties. Key analogs include:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
N-(3-Methylphenyl)-2,4-dinitroaniline 3-Methylphenyl 273.24 Intermediate in dye synthesis
N-(4-Methoxyphenyl)-2,4-dinitroaniline 4-Methoxyphenyl 273.24 NMR-characterized isomer; nanotech tethering
N-(2-Methoxyphenyl)-2,4-dinitroaniline 2-Methoxyphenyl 273.24 Polymorphism studies; limited data
BHBANA* 4-Bromo-2,5-diheptyloxybenzylidene 641.49 Anti-biofilm activity (MIC: 12.5 µg/mL)

*BHBANA: N-[(E)-4-bromo-2,5-diheptyloxybenzylideneamino]-2,4-dinitroaniline

Key Observations :

  • Methoxy vs.
  • Positional Isomerism : The 4-methoxy isomer () exhibits distinct NMR shifts (¹H: δ 8.5–6.8 ppm; ¹³C: δ 160–110 ppm) compared to the 3-methoxy derivative, reflecting electronic differences .
  • Bulkier Substituents : BHBANA’s larger substituents reduce solubility but enhance biofilm inhibition, suggesting a trade-off between hydrophobicity and biological activity .
Enzyme-Targeted Therapies
  • Nitroreductase Activation : N-(3-Methoxyphenyl)-2,4-dinitroaniline derivatives are explored as prodrugs in cancer therapy, leveraging nitroreductase enzymes (e.g., Ssap-NtrB) for selective activation. This contrasts with CB1954 (a clinical prodrug activated by NfsB), where methoxy substituents may alter enzyme affinity .
  • Tubulin Binding : Dinitroanilines like 2,4-dinitro-N-(pyridin-3-ylmethyl)aniline bind plant/protozoan tubulin, disrupting microtubule dynamics. The 3-methoxy group in this compound may enhance binding through hydrogen bonding, though data are preliminary .
Antimicrobial and Anti-Biofilm Activity
  • BHBANA inhibits Pseudomonas aeruginosa biofilms (MIC: 12.5 µg/mL) by disrupting quorum sensing, whereas simpler analogs like this compound lack reported anti-biofilm data .
  • Schiff base derivatives (e.g., SB3: N-(4-N,N-dimethylaminobenzal)-2,4-dinitroaniline) show corrosion inhibition (efficiency: ~75% in HCl), suggesting nitro groups enhance adsorption on metal surfaces .

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